molecular formula C15H12N4O2 B3843634 1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone

1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone

Cat. No.: B3843634
M. Wt: 280.28 g/mol
InChI Key: OEJLCCHEHXRMAM-UHFFFAOYSA-N
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Description

1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, linked to a phenyl group via an ether bond

Preparation Methods

The synthesis of 1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating advanced catalytic systems and environmentally friendly procedures .

Chemical Reactions Analysis

1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-11(20)12-3-5-13(6-4-12)21-15-9-14(16-10-17-15)19-8-2-7-18-19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJLCCHEHXRMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.